molecular formula C20H25NO6 B11220025 Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11220025
M. Wt: 375.4 g/mol
InChI Key: SVNVDABOCRGTOP-UHFFFAOYSA-N
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Description

Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C22H29NO6 It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxy-4-propoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The methoxy and propoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides and amines can be employed under basic conditions.

Major Products

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the dihydropyridine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO6/c1-6-9-27-16-8-7-13(10-17(16)24-3)18-14(19(22)25-4)11-21(2)12-15(18)20(23)26-5/h7-8,10-12,18H,6,9H2,1-5H3

InChI Key

SVNVDABOCRGTOP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC

Origin of Product

United States

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